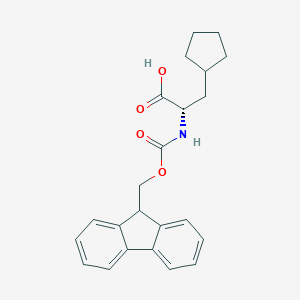

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

カタログ番号 B557504

CAS番号:

371770-32-0

分子量: 379,46 g/mole

InChIキー: NVZVRXJTMCMDNR-NRFANRHFSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .

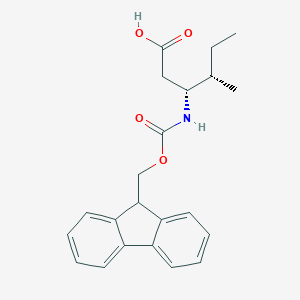

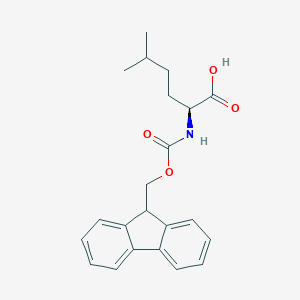

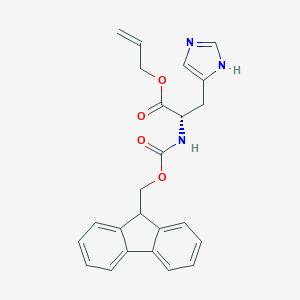

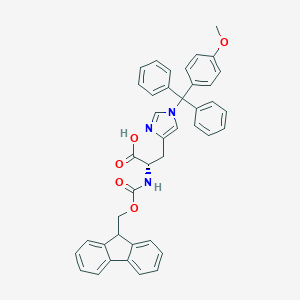

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .科学的研究の応用

-

Peptide Synthesis

- The Fmoc group is commonly used in the synthesis of peptides . The Fmoc group acts as a protective group for the amino acids during the synthesis process .

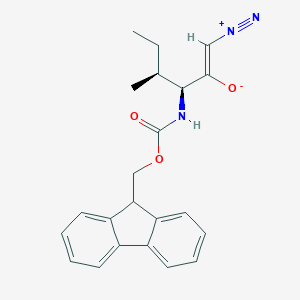

- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

- The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .

-

HPLC Analysis

- The Fmoc group is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .

- The Fmoc group increases the UV absorbance of the amino acids, making them easier to detect in the HPLC .

- The Fmoc group can be added to the amino acids through a reaction with 9-Fluorenylmethyl chloroformate .

-

Synthesis of Peptides

- Fmoc amino acid azides, which are derived from Fmoc-protected amino acids like the one in your compound, are useful as coupling agents in peptide synthesis .

- The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

- These azides are stable at room temperature, have a long shelf-life, and are also stable in aqueous washing operations .

-

Protein Sequencing

- The Fmoc group is often used in protein sequencing . The Fmoc group protects the amino acids during the sequencing process .

- The sequencing process involves the stepwise addition of amino acids to a growing peptide chain . The Fmoc group is removed (deprotected) under basic conditions, which allows the next amino acid to be added to the growing peptide chain .

-

Drug Discovery

- Fmoc-protected amino acids, like the one in your compound, are often used in drug discovery .

- These compounds can be used to create a wide variety of peptides, which can then be tested for therapeutic activity .

- The exact methods of application and experimental procedures would depend on the specific goals of the drug discovery project .

将来の方向性

特性

IUPAC Name |

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZVRXJTMCMDNR-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610926 |

Source

|

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid | |

CAS RN |

371770-32-0 |

Source

|

| Record name | 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

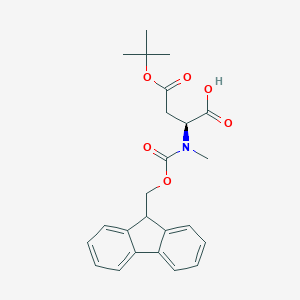

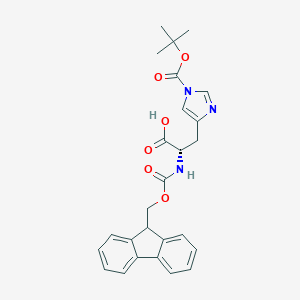

Fmoc-N-Me-Asp(OtBu)-OH

152548-66-8

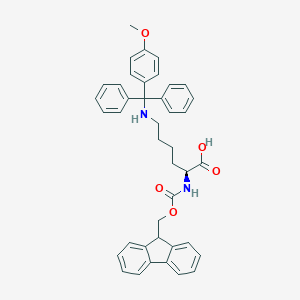

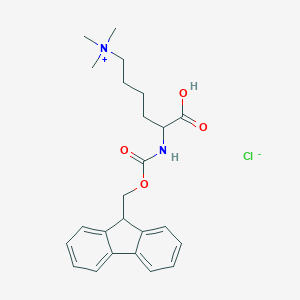

Fmoc-Lys(Me)3-OH chloride

201004-29-7

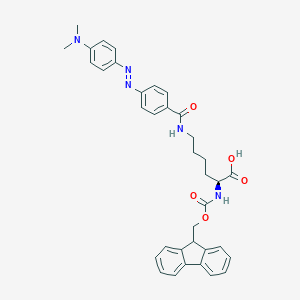

Fmoc-Lys(Dabcyl)-OH

146998-27-8